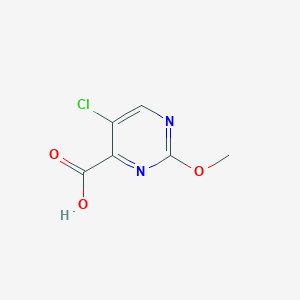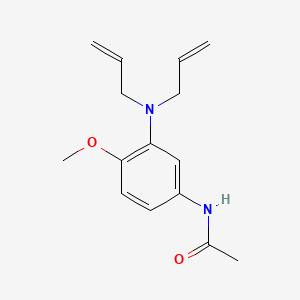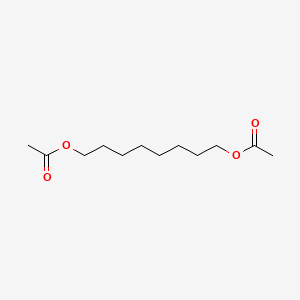
1,8-Diacetoxyoctane
描述
It is a clear, colorless liquid with a molecular weight of 230.30 g/mol . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,8-Diacetoxyoctane can be synthesized through the acetylation of 1,8-octanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 1,8-octanediol and acetic anhydride into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation equipment .
化学反应分析
Types of Reactions
1,8-Diacetoxyoctane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,8-octanediol and acetic acid.
Reduction: Reduction reactions can convert this compound to 1,8-octanediol.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Hydrolysis: 1,8-Octanediol and acetic acid.
Reduction: 1,8-Octanediol.
Substitution: Various substituted octane derivatives depending on the nucleophile used.
科学研究应用
1,8-Diacetoxyoctane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: The compound is used in the production of polymers and copolymers.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical intermediates.
Material Science: This compound is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1,8-diacetoxyoctane depends on the specific reactions it undergoes. In hydrolysis reactions, the compound is cleaved to produce 1,8-octanediol and acetic acid. In reduction reactions, the acetoxy groups are reduced to hydroxyl groups, yielding 1,8-octanediol. The molecular targets and pathways involved in these reactions are primarily the functional groups present in the compound .
相似化合物的比较
1,8-Diacetoxyoctane can be compared with other similar compounds such as:
1,6-Diacetoxyhexane: Similar structure but with a shorter carbon chain.
1,10-Diacetoxydecane: Similar structure but with a longer carbon chain.
1,8-Octanediol: The diol form of this compound, lacking the acetoxy groups.
The uniqueness of this compound lies in its specific chain length and the presence of acetoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
8-acetyloxyoctyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-11(13)15-9-7-5-3-4-6-8-10-16-12(2)14/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHIGESKEUQAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00410645 | |
| Record name | 1,8-Diacetoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3992-48-1 | |
| Record name | 1,8-Diacetoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


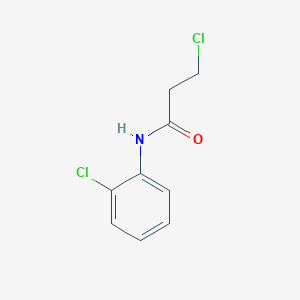
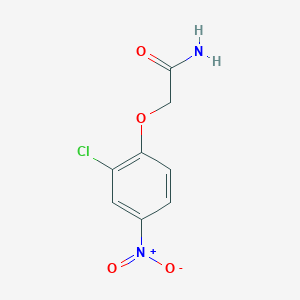
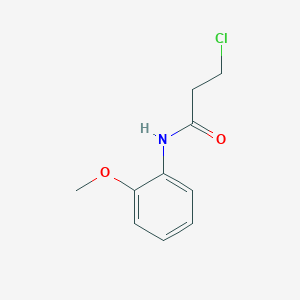

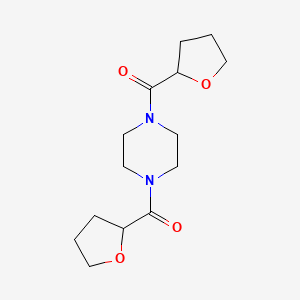
![2-Methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1352205.png)


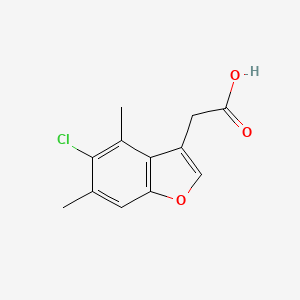
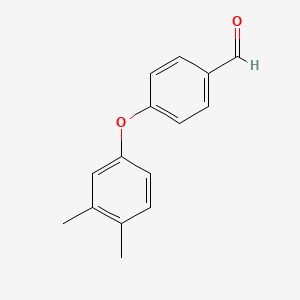
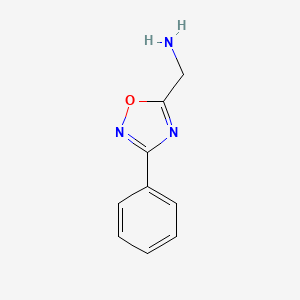
![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1352228.png)
